molecular formula C14H18BF3O2 B1427044 4,4,5,5-Tetramethyl-2-(2-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane CAS No. 1030832-71-3

4,4,5,5-Tetramethyl-2-(2-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane

Cat. No.: B1427044
CAS No.: 1030832-71-3
M. Wt: 286.1 g/mol
InChI Key: QZMBOYONRARSCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,5,5-Tetramethyl-2-(2-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is an organoboron compound known for its stability and reactivity. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules .

Mechanism of Action

Target of Action

The compound, also known as 2-Methyl-5-trifluoromethylphenylboronic acid, pinacol ester, is an organoboron compound . Organoboron compounds are important intermediates in organic synthesis and have a wide range of applications in pharmacy and biology . They are often used as enzyme inhibitors or specific ligand drugs .

Mode of Action

The compound can be synthesized through nucleophilic and amidation reactions . It has high stability, low toxicity, and high reactivity in various transformation processes . The compound’s mode of action is primarily through its interaction with its targets, leading to changes in the targets’ function.

Biochemical Pathways

The compound is involved in various biochemical pathways due to its high reactivity. It is utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions . The compound’s action on these pathways can lead to downstream effects, including the synthesis of new compounds.

Result of Action

The compound’s action results in the synthesis of new compounds through various reactions . In addition, organoboron compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .

Preparation Methods

The synthesis of 4,4,5,5-Tetramethyl-2-(2-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane typically involves a multi-step process:

    Synthetic Routes: The compound is often synthesized through a three-step substitution reaction.

    Reaction Conditions: The reactions are usually carried out under inert atmosphere conditions, using reagents such as boronic acids, trifluoromethylating agents, and suitable catalysts.

    Industrial Production Methods: Industrially, the production of this compound involves similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4,4,5,5-Tetramethyl-2-(2-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane undergoes various chemical reactions:

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[2-methyl-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BF3O2/c1-9-6-7-10(14(16,17)18)8-11(9)15-19-12(2,3)13(4,5)20-15/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMBOYONRARSCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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